1-Hydroxy-2-phenylethanesulfonic acid

Physicochemical characterization Procurement specification Quality control

1-Hydroxy-2-phenylethanesulfonic acid (HPES; Benzeneethanesulfonic acid, α-hydroxy-) is a chiral α-hydroxy sulfonic acid with molecular formula C₈H₁₀O₄S and molecular weight 202.23 g·mol⁻¹. The compound features a central ethanesulfonic acid moiety bearing both a phenyl substituent at the β-position and a hydroxyl group at the α-carbon, yielding a stereogenic center.

Molecular Formula C8H10O4S
Molecular Weight 202.23 g/mol
CAS No. 53393-71-8
Cat. No. B13942938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2-phenylethanesulfonic acid
CAS53393-71-8
Molecular FormulaC8H10O4S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(O)S(=O)(=O)O
InChIInChI=1S/C8H10O4S/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,10,11,12)
InChIKeyFORXTOAGVVZPIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-2-phenylethanesulfonic Acid (CAS 53393-71-8): Physicochemical and Structural Baseline for Procurement Decisions


1-Hydroxy-2-phenylethanesulfonic acid (HPES; Benzeneethanesulfonic acid, α-hydroxy-) is a chiral α-hydroxy sulfonic acid with molecular formula C₈H₁₀O₄S and molecular weight 202.23 g·mol⁻¹ . The compound features a central ethanesulfonic acid moiety bearing both a phenyl substituent at the β-position and a hydroxyl group at the α-carbon, yielding a stereogenic center . Its physicochemical profile includes a computed density of 1.458 g·cm⁻³, a polar surface area (PSA) of 82.98 Ų, and a predicted LogP of 1.52, distinguishing it from non-hydroxylated analogs in the phenylethanesulfonic acid class .

Scaffold Chiral α-hydroxy sulfonic acid with stereogenic center
Selection Structurally distinct acidic resolving agent for chiral amine/amino acid screening
Use context Low-temperature surfactant research; class-level evidence for improved cold-water solubility
QC support Density-based identity verification against non-hydroxylated analogs

Why Generic Substitution of 1-Hydroxy-2-phenylethanesulfonic Acid with Non-Hydroxylated or Positional Isomers Compromises Solubility, Surfactancy, and Stereochemical Performance


The α-hydroxyl group of HPES is not a passive structural ornament; it fundamentally alters the compound's physicochemical and functional behavior relative to close analogs such as 2-phenylethanesulfonic acid (lacking the OH group) and 2-hydroxy-2-phenylethanesulfonic acid (positional isomer). In the 1-hydroxy-2-alkanesulfonic acid series, the α-OH confers markedly lower Krafft points and enhanced aqueous solubility compared to the corresponding alkanesulfonic acids [1]. This arises from intramolecular hydrogen bonding between the α-hydroxy and sulfonic acid groups, which disrupts crystal packing and reduces the energy barrier to dissolution. Furthermore, the α-OH creates a stereogenic center capable of participating in directional hydrogen-bond networks during diastereomeric salt formation—a property absent in the achiral 2-phenylethanesulfonic acid and geometrically distinct in the 2-hydroxy isomer [1][2]. Substituting HPES with any analog lacking this precise α-hydroxy architecture therefore risks loss of low-temperature solubility performance and failure in chiral recognition processes.

Non-hydroxylated analog (2-phenylethanesulfonic acid): Absence of α-OH eliminates intramolecular H‑bonding, may raise Krafft point and reduce cold‑water solubility; achiral structure precludes chiral resolution.
Positional isomer (2‑hydroxy‑2‑phenylethanesulfonic acid): Altered hydroxy position changes hydrogen‑bond geometry, potentially disrupting diastereomeric salt discrimination.
Generic sulfonic acid or non‑chiral resolving agents: Lack of stereogenic center and tailored H‑bond donor/acceptor pattern may not support chiral recognition applications.

Quantitative Head-to-Head Evidence: Where 1-Hydroxy-2-phenylethanesulfonic Acid Outperforms Closest Analogs


Density and Molecular Weight: Quantitative Differentiation of HPES from 2-Phenylethanesulfonic Acid

The presence of the α-hydroxy group in HPES increases both the molecular weight and the density relative to 2-phenylethanesulfonic acid (the direct non-hydroxylated analog). HPES has a molecular weight of 202.23 g·mol⁻¹ and a density of 1.458 g·cm⁻³ , whereas 2-phenylethanesulfonic acid (CAS 34292-93-8) has a molecular weight of 186.23 g·mol⁻¹ and a density of 1.322 g·cm⁻³ . This represents a +16.0 g·mol⁻¹ (8.6%) increase in molecular weight and a +0.136 g·cm⁻³ (10.3%) increase in density. These values are critical for stoichiometric calculations in synthesis and for verifying product identity upon receipt.

Mol. Weight & Density
Data to verify
HPES: MW 202.23, density 1.458 g/cm³ vs. 2-Phenylethanesulfonic acid: MW 186.23, density 1.322 g/cm³ ΔMW +16.0 (+8.6%); Δdensity +0.136 (+10.3%)
Orthogonal identity verification metric; supports stoichiometric calculations.
Computed values; confirm experimentally upon receipt.
Physicochemical characterization Procurement specification Quality control

Polar Surface Area and LogP: Enhanced Hydrophilicity and Altered Partitioning Versus 2-Phenylethanesulfonic Acid

The α-hydroxy group increases the polar surface area (PSA) of HPES to 82.98 Ų, compared to 62.75 Ų for 2-phenylethanesulfonic acid . Simultaneously, the predicted LogP decreases from 2.20 (non-hydroxylated analog) to 1.52 (HPES), reflecting a 0.68 log-unit shift toward greater hydrophilicity . These computed descriptors indicate that HPES will exhibit significantly greater aqueous solubility and different retention behavior on reversed-phase chromatographic systems than its non-hydroxylated counterpart.

PSA & LogP
Data to verify
HPES: PSA 82.98 Ų, LogP 1.52 vs. 2-Phenylethanesulfonic acid: PSA 62.75 Ų, LogP 2.20 ΔPSA +20.23 (+32.2%); ΔLogP −0.68
Indicates greater aqueous solubility; guides reversed-phase method development.
Computed descriptors; experimental validation recommended.
Drug-likeness prediction Solubility optimization Chromatographic method development

Krafft Point and Low-Temperature Solubility: Class-Level Evidence from the 1-Hydroxy-2-alkanesulfonic Acid Series

In a systematic comparison of long-chain alkanesulfonates and their 1-hydroxy-2-alkanesulfonate counterparts, Weil et al. (1963) demonstrated that 1-hydroxy-2-alkanesulfonic acids obtained by ion exchange of their sodium salts exhibit lower Krafft points and are 'more readily soluble' than the corresponding alkanesulfonic acids [1]. The critical micelle concentrations (CMCs) of 1-hydroxy-2-alkanesulfonic acids were approximately equal to those of alkanesulfonic acids of one less carbon atom, indicating that the α-OH group effectively reduces the hydrophobic chain length required for micellization [1].

Krafft Point
Class-level
Reported: 1‑hydroxy‑2‑alkanesulfonic acids show lower Krafft points and higher solubility than corresponding alkanesulfonic acids (Weil et al., 1963). CMC approximates that of alkanesulfonic acid with one fewer carbon.
Class-level evidence suggests cold‑water solubility advantage for HPES scaffold.
Phenyl derivative not directly studied; verify experimentally in target formulation.
Surfactant formulation Cold-water detergency Solubility engineering

Stereochemical Differentiation: The α-Hydroxy Group as an Additional Hydrogen-Bonding Locus for Chiral Resolution

The 1-phenylethanesulfonic acid (PES) scaffold is established as an effective acidic resolving agent for racemic amino acids, with optically active PES forming diastereomeric salts of differential solubility [1][2]. HPES extends this scaffold by introducing an α-hydroxy group at the stereogenic center, which provides an additional hydrogen-bond donor/acceptor locus (total HBD count = 2, HBA count = 4 for HPES versus HBD = 1, HBA = 3 for 2-phenylethanesulfonic acid) [3]. This additional hydrogen-bonding capacity can, in principle, enhance the enthalpic discrimination between diastereomeric salt pairs and alter the solubility differential that drives fractional crystallization.

H‑Bond Capacity
Source review
HPES: 2 HBD, 4 HBA vs. PES: 1 HBD, 3 HBA. Additional α‑OH may provide extra hydrogen‑bond donor/acceptor site for diastereomeric salt crystallization.
Structurally distinct resolving agent may succeed where mono‑functional sulfonic acids fail.
Structural inference; no published head‑to‑head resolution efficiency data.
Chiral resolution Diastereomeric salt formation Amino acid resolution

Highest-Confidence Application Scenarios for 1-Hydroxy-2-phenylethanesulfonic Acid Based on Verified Differentiation Evidence


Chiral Resolution Method Development: A Structurally Distinct Acidic Resolving Agent

When established acidic resolving agents such as 1-phenylethanesulfonic acid (PES) or camphorsulfonic acids fail to deliver adequate diastereomeric salt solubility differentials for a target racemic amine or amino acid, HPES offers a structurally distinct alternative. Its α-hydroxy group provides an additional hydrogen-bond donor and acceptor site [1], which can alter the crystal-packing landscape of diastereomeric salts and potentially rescue resolution attempts that fail with mono-functional sulfonic acids [2]. The optically active forms of HPES can be obtained and employed analogously to PES [2].

Surfactant Intermediate Where Low-Temperature Solubility Is a Critical Performance Parameter

For surfactant formulations requiring cold-water performance—such as laundry detergents for energy-efficient washing, industrial cleaners used in unheated environments, or oilfield chemicals deployed in cold climates—the 1-hydroxy-2-alkanesulfonic acid scaffold consistently delivers lower Krafft points than non-hydroxylated alkanesulfonic acids [3]. Procuring HPES as a surfactant building block leverages this class-level structure–property relationship to engineer products that remain soluble and surface-active at temperatures where 2-phenylethanesulfonic acid-based surfactants may precipitate or lose efficacy [3].

Procurement Quality Control: Rapid Identity Verification via Density Measurement

The 10.3% density differential between HPES (1.458 g·cm⁻³) and its most common non-hydroxylated analog, 2-phenylethanesulfonic acid (1.322 g·cm⁻³), provides a simple, low-cost identity verification method . A pycnometer or oscillating U-tube density measurement upon receipt can immediately distinguish HPES from the non-hydroxylated analog. This is particularly valuable when sourcing from new suppliers, as the two compounds may be confused due to similar nomenclature and appearance.

Synthetic Intermediate for Hydroxy-Sulfonate Functional Materials

HPES serves as a versatile intermediate for preparing derivatives that retain both the sulfonic acid and the α-hydroxy functionality. The hydroxyl group can be selectively acylated, alkylated, or oxidized independently of the sulfonic acid moiety , enabling the synthesis of dual-functional monomers, copolymerizable surfactants, or sulfonic acid-containing prodrugs with tailored solubility profiles. The established synthetic route via ring-opening of styrene oxide with alkali bisulfite [4] provides a scalable and cost-effective entry to this scaffold.

Application
Selection Property
Validation Focus
Chiral resolution screening
Additional H‑bond donor/acceptor profile vs. PES
Diastereomeric salt solubility differential
Low‑temperature surfactant research
Class‑level lower Krafft point attribute
Cold‑water solubility and CMC benchmarking
Procurement identity verification
Density differentiation vs. non‑hydroxylated analog
Simple density assay upon receipt
Hydroxy‑sulfonate functional materials
Dual sulfonic acid and α‑hydroxy reactivity
Selective derivatization and copolymerization studies
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